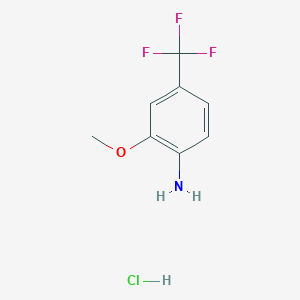
2-Methoxy-4-(trifluoromethyl)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-(trifluoromethyl)aniline hydrochloride, also known as MOTA, is a chemical compound with a molecular formula C8H8F3NO . It has a molecular weight of 227.61 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methoxy group (OCH3) at the 2nd position and a trifluoromethyl group (CF3) at the 4th position . An amine group (NH2) is also attached to the benzene ring .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 227.61 .科学的研究の応用
2-Methoxy-4-(trifluoromethyl)aniline hydrochloride has been widely used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, this compound has been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
作用機序
The mechanism of action of 2-Methoxy-4-(trifluoromethyl)aniline hydrochloride is not well understood, but it is believed to act as a reactive intermediate in organic synthesis reactions. In biological systems, this compound has been shown to bind to metal ions and induce oxidative stress, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in animal studies, with no significant adverse effects observed at low doses. At higher doses, this compound can cause liver and kidney damage. In vitro studies have suggested that this compound may have antioxidant and anti-inflammatory properties, but further research is needed to confirm these effects.
実験室実験の利点と制限
One advantage of using 2-Methoxy-4-(trifluoromethyl)aniline hydrochloride in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, this compound can be expensive and difficult to obtain in large quantities, which may limit its use in some experiments.
将来の方向性
There are several potential future directions for research on 2-Methoxy-4-(trifluoromethyl)aniline hydrochloride. One area of interest is its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to understand the mechanism of action of this compound, particularly in biological systems. Finally, there is potential for this compound to be used as a fluorescent probe for the detection of metal ions in biological systems, which could have important applications in diagnostic and therapeutic settings.
合成法
2-Methoxy-4-(trifluoromethyl)aniline hydrochloride can be synthesized by reacting 2-methoxy-4-nitroaniline with trifluoromethyl iodide in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield this compound hydrochloride. This synthesis method has been extensively studied and optimized for high yield and purity.
Safety and Hazards
特性
IUPAC Name |
2-methoxy-4-(trifluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c1-13-7-4-5(8(9,10)11)2-3-6(7)12;/h2-4H,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWSKISZUDWTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1820747-49-6 |
Source


|
| Record name | 2-methoxy-4-(trifluoromethyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethylphenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4,5-Dimethyl-2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]-1,3-thiazole;trihydrochloride](/img/structure/B2625060.png)
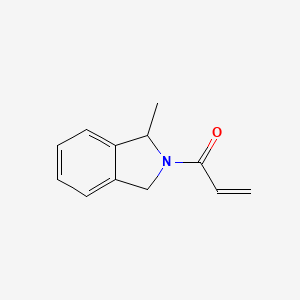
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2625063.png)
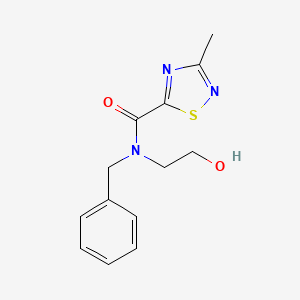
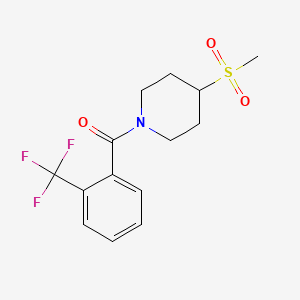
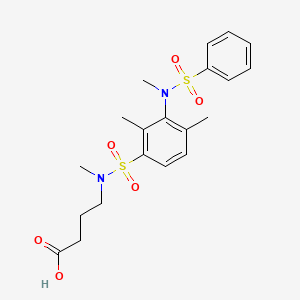

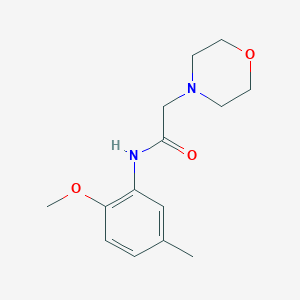
![6-Benzyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2625071.png)

![6-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2625074.png)
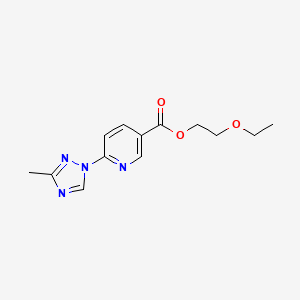
![2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2625079.png)